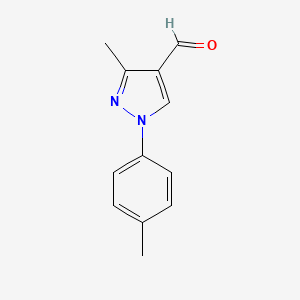

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANPGNRHKUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde chemical structure and properties

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents, providing a scaffold for arranging pharmacophores to create potent and selective drugs.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Its unique chemical properties and synthetic accessibility have led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a methyl group, a p-tolyl substituent, and a reactive carbaldehyde moiety makes this compound a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a crucial synthetic handle for elaboration, enabling researchers to construct novel libraries of compounds for drug screening and development. We will explore its chemical and physical properties, detail a robust synthetic methodology, and discuss its potential applications in the field of drug discovery.

Core Compound Profile: Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in synthetic chemistry and drug development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[6] While a specific CAS Number is not listed in common chemical catalogs for this exact molecule, its MDL number is well-documented.[6]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [6] |

| Molecular Weight | 200.24 g/mol | [6] |

| Physical Form | Solid | [6] |

| MDL Number | MFCD11180095 | [6] |

| InChI Key | JFANPGNRHKUSOC-UHFFFAOYSA-N | [6] |

| SMILES String | O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C | [6] |

Synthetic Protocol: The Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is ideal for electron-rich aromatic and heteroaromatic systems, such as the pyrazole ring.[9]

Causality and Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloromethyleniminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10] This iminium salt is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The choice of the Vilsmeier-Haack reaction is strategic; it is a reliable, high-yielding, and well-documented method for introducing a formyl group onto the pyrazole core, which is otherwise challenging to functionalize directly at this position.[11][12]

Detailed Experimental Workflow

The following protocol outlines the synthesis of this compound from its precursor, 3-methyl-1-p-tolyl-1H-pyrazole.

Materials:

-

3-methyl-1-p-tolyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Crushed ice

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent adduct is often observed. Allow the mixture to stir at 0°C for 30 minutes.

-

Electrophilic Substitution: Dissolve the starting material, 3-methyl-1-p-tolyl-1H-pyrazole, in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a precursor for pharmacologically active molecules. The pyrazole nucleus is a key component of several marketed drugs, highlighting its proven track record in interacting with biological targets.[2][3]

A Versatile Synthetic Intermediate

The aldehyde functionality at the C4 position is a gateway for extensive chemical modification. It can readily undergo reactions such as:

-

Reductive Amination: To form various secondary and tertiary amines.

-

Wittig Reaction: To create carbon-carbon double bonds, extending the molecular scaffold.

-

Condensation Reactions: With hydrazines, anilines, or active methylene compounds to form Schiff bases, hydrazones, or enones, which are themselves valuable pharmacophores.[11]

-

Oxidation: To form the corresponding carboxylic acid, a key functional group for interacting with biological targets.

This synthetic flexibility allows for the creation of large, diverse libraries of novel pyrazole derivatives for high-throughput screening against various diseases.

Hypothetical Target Pathway: COX Inhibition

Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, most famously represented by Celecoxib, a selective COX-2 inhibitor.[4] The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate pain and inflammation. A hypothetical drug derived from our title compound could be designed to fit into the active site of a COX enzyme, inhibiting its function and thereby reducing the inflammatory response.

The diagram below illustrates this potential mechanism of action. A drug candidate synthesized from this compound could be elaborated to possess the necessary structural features to selectively bind to and inhibit COX-2, offering a therapeutic strategy for inflammatory diseases.

Caption: Hypothetical inhibition of the COX pathway by a pyrazole-based drug.

Conclusion

This compound represents a strategically important molecule for medicinal chemists and drug development professionals. Its well-defined structure, accessible synthesis via the Vilsmeier-Haack reaction, and the reactive potential of its aldehyde group make it an invaluable starting material. By leveraging this compound as a versatile building block, researchers can continue to explore the vast chemical space of pyrazole derivatives, paving the way for the discovery of next-generation therapeutics to address a multitude of diseases.

References

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Review: biologically active pyrazole deriv

- Recent developments in synthetic chemistry and biological activities of pyrazole deriv

- Synthesis and Biological Activities of Some Pyrazole Deriv

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.

- This compound | Sigma-Aldrich.

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchG

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

- (PDF) Pyrazole-3(4)

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Precision Synthesis of 1-Aryl-3-Methyl-1H-Pyrazole-4-Carbaldehydes

The following technical guide details the synthesis of 1-aryl-3-methyl-1H-pyrazole-4-carbaldehydes , a critical scaffold in the development of p38 MAP kinase inhibitors, anticancer agents, and androgen receptor antagonists.

This guide prioritizes the Vilsmeier-Haack Cyclization of Hydrazones , the most robust and atom-economical pathway for this specific substitution pattern.

Executive Summary & Strategic Utility

The 1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde motif is a "privileged structure" in medicinal chemistry. Its planar heterocyclic core serves as a bioisostere for aromatic rings while the C4-aldehyde provides a versatile handle for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.

This guide focuses on the Direct Vilsmeier Cyclization (also known as the Kira-Vilsmeier method). Unlike multi-step routes starting from ethyl acetoacetate (which often yield 5-hydroxy or 5-chloro byproducts requiring downstream modification), this pathway constructs the pyrazole ring and installs the C4-formyl group in a single, streamlined workflow starting from acetone arylhydrazones.

Retrosynthetic Analysis

To ensure high regioselectivity for the 3-methyl isomer (avoiding the 5-methyl isomer), the synthesis relies on the inherent symmetry of the acetone precursor or the specific electronics of the hydrazone intermediate.

Figure 1: Retrosynthetic disconnection showing the Vilsmeier-Haack cyclization strategy.

Primary Pathway: Vilsmeier-Haack Cyclization of Hydrazones[1]

This protocol is the industry standard for generating 1,3-disubstituted pyrazole-4-carbaldehydes with a vacant C5 position.

Mechanism of Action

The reaction proceeds via a "double Vilsmeier" mechanism:

-

Hydrazone Formation: Condensation of aryl hydrazine with acetone.

-

Formylation: The Vilsmeier reagent (chloromethyliminium salt) attacks the

-methyl group of the hydrazone. -

Cyclization: Intramolecular nucleophilic attack by the hydrazine nitrogen closes the ring.

-

Hydrolysis: The iminium intermediate is hydrolyzed to release the aldehyde.[1]

Experimental Protocol

Reagents:

-

Aryl hydrazine hydrochloride (1.0 equiv)

-

Acetone (Solvent/Reagent, excess)

-

Sodium Acetate (1.1 equiv)

-

DMF (Dimethylformamide) (5.0 equiv)

- (Phosphorus Oxychloride) (3.0 equiv)[2]

Step 1: Synthesis of Acetone Arylhydrazone

-

Dissolve Aryl hydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in a mixture of Ethanol (20 mL) and water (5 mL).

-

Add Acetone (20 mmol) dropwise at room temperature.

-

Stir for 1-2 hours. A solid precipitate (the hydrazone) will form.

-

Validation: TLC (Hexane:EtOAc 8:2) should show consumption of hydrazine.

-

Filter the solid, wash with cold dilute ethanol, and dry under vacuum. Note: Crude purity is usually sufficient (>95%).

Step 2: Vilsmeier-Haack Cyclization

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under

, cool DMF (5 mL, ~65 mmol) to 0°C in an ice bath. -

Add

(2.8 mL, 30 mmol) dropwise over 15 minutes. Caution: Exothermic. Maintain T < 5°C. Stir for an additional 20 minutes to form the white/yellowish semi-solid complex. -

Addition: Dissolve the Acetone Arylhydrazone (10 mmol) in minimal DMF (5 mL) and add it dropwise to the Vilsmeier complex at 0°C.

-

Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat the mixture to 60–70°C for 4–6 hours.

-

Observation: The mixture will turn deep orange/red.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring.

-

Neutralization: Adjust pH to 7–8 using saturated

solution or 20% NaOH. Caution: Gas evolution. -

Isolation: Stir for 1 hour. The product will precipitate as a pale yellow solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the Vilsmeier-Haack synthesis of the target pyrazole.

Alternative Pathway: Functionalization of Pyrazolones

Use this route if the 5-chloro derivative is required.

If the research goal requires a halogen at the 5-position (e.g., for further cross-coupling), the starting material changes to 3-methyl-1-aryl-2-pyrazolin-5-one .

-

Precursor: Condensation of Aryl hydrazine with Ethyl Acetoacetate.

-

Reaction: Treatment with

/DMF at higher temperatures (90-100°C). -

Result: 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde .

-

Note: Dechlorination to get the 5-H core is possible via Pd/C hydrogenation but adds two steps compared to the primary protocol.

Critical Process Parameters & Troubleshooting

| Parameter | Recommended Range | Impact of Deviation |

| POCl3 Equivalents | 3.0 - 3.5 eq | < 2.5 eq: Incomplete cyclization; mono-formylated intermediates. > 5.0 eq: Formation of chlorinated side products. |

| Reaction Temp | 60°C - 70°C | < 50°C: Reaction stalls. > 90°C: Decomposition (tar formation). |

| Quenching pH | pH 7.0 - 8.0 | < pH 5: Product remains protonated/soluble (yield loss). > pH 10: Aldehyde Cannizzaro disproportionation risk. |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

-

1H NMR (CDCl3/DMSO-d6):

-

Aldehyde (-CHO): Distinct singlet at

9.8 – 10.1 ppm . -

C5-H Proton: Singlet at

8.2 – 8.5 ppm (Critical for confirming the 5-H substitution pattern vs. 5-Cl). -

C3-Methyl: Singlet at

2.4 – 2.5 ppm .

-

-

IR Spectroscopy:

-

Strong C=O stretch at 1670–1690 cm⁻¹ .

-

-

Physical State:

-

Typically white to pale yellow solids with sharp melting points (e.g., 1-phenyl-3-methyl derivative mp: ~130°C).

-

References

-

Kira, M. A., et al. "The Vilsmeier–Haack Reaction on Hydrazones: A Facile Synthesis of Pyrazole-4-carboxaldehydes." Tetrahedron Letters, vol. 11, no. 48, 1970, pp. 4215-4216. Link

-

Mohite, S. K., et al. "Synthesis and Anti-inflammatory Activity of 1-Aryl-3-methyl-1H-pyrazole-4-carbaldehydes." International Journal of Chemical Sciences, 2006.[3]

-

Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2018, no. 5, 2018. Link

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications." Link

- Kumar, R., et al. "Vilsmeier-Haack Reagent: A Versatile Reagent for the Synthesis of Heterocycles." Current Organic Chemistry, 2021.

Sources

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde CAS number and identification

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Identification, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization offers a versatile platform for developing novel therapeutic agents.[1][2] This document details the compound's identification, physicochemical properties, and a robust synthetic methodology via the Vilsmeier-Haack reaction. Furthermore, it outlines a multi-faceted analytical approach for structural confirmation and quality control, ensuring a self-validating system for researchers. Finally, the guide explores the broader context of pyrazole derivatives in drug development, highlighting their potential as building blocks for a new generation of targeted therapies.

Introduction

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[3][4] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of approved drugs, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and treatments for erectile dysfunction like sildenafil.[3] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2][5]

This compound is a key intermediate in this field. Its structure combines the stable pyrazole core with a strategically placed aldehyde group. This formyl group serves as a critical chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures through reactions like condensation, oxidation, and reductive amination.[6] This guide serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights into the synthesis and characterization of this valuable building block.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently cited across major databases, it is unequivocally identified by its systematic IUPAC name and other unique identifiers.

Chemical Identity

-

Systematic Name: 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

-

Common Synonyms: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxaldehyde

-

Molecular Formula: C₁₂H₁₂N₂O

-

SMILES String: O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C

-

InChI Key: JFANPGNRHKUSOC-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | |

| Physical Form | Solid | |

| MDL Number | MFCD11180095 | |

| PubChem Substance ID | 329816557 |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction facilitates the cyclization and formylation of suitable precursors, such as hydrazones, in a one-pot procedure.[10][11]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The synthesis begins with the formation of a hydrazone from p-tolylhydrazine and a suitable three-carbon ketone precursor. This intermediate is then subjected to the Vilsmeier-Haack reagent (a complex of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)), which acts as both the cyclizing and formylating agent.[6][8]

Reaction Mechanism

The causality behind this powerful transformation involves two key stages:

-

Formation of the Vilsmeier Reagent: POCl₃, a strong electrophile, activates the carbonyl oxygen of DMF. Subsequent loss of a chloride ion and resonance stabilization yields the electrophilic chloroiminium ion, [CH₃)₂N=CHCl]⁺, which is the active formylating species.

-

Cyclization and Formylation: The hydrazone intermediate attacks the electrophilic Vilsmeier reagent. A cascade of intramolecular reactions follows, leading to the formation of the stable pyrazole ring. The same reagent then introduces the aldehyde group at the electron-rich C4 position of the pyrazole ring. The reaction is typically quenched with an aqueous base to neutralize the mixture and precipitate the final product.[11]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

-

Substrate Addition: Dissolve the appropriate acetophenone p-tolylhydrazone precursor (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80°C and maintain for 8-12 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid precipitate should form.

-

Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rroij.com [rroij.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. nbinno.com [nbinno.com]

- 6. chemmethod.com [chemmethod.com]

- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. asianpubs.org [asianpubs.org]

- 11. jpsionline.com [jpsionline.com]

Physical properties and melting point of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide for Researchers

Subject: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

An Examination of its Physical Properties and Melting Point for Application in Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their prevalence in compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties makes a thorough understanding of their fundamental characteristics essential for the synthesis of novel therapeutic agents.[3][4]

This document provides a detailed overview of the known physical properties of this compound, with a specialized focus on the theoretical and practical aspects of its melting point—a critical parameter for identity, purity, and quality control in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole featuring a methyl group at the 3-position, a p-tolyl group attached to one of the nitrogen atoms, and a carbaldehyde (formyl) group at the 4-position. The Vilsmeier-Haack reaction is a common and effective method for the synthesis of such pyrazole-4-carbaldehydes from the corresponding hydrazones.[3][5] The specific arrangement of these functional groups dictates the molecule's reactivity, solubility, and crystalline structure.

Below is a visualization of the compound's molecular structure, highlighting the key functional groups that influence its chemical behavior.

Caption: Molecular structure of this compound.

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [6] |

| Molecular Weight | 200.24 g/mol | [6] |

| Physical Form | Solid | |

| InChI Key | JFANPGNRHKUSOC-UHFFFAOYSA-N | |

| SMILES String | O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C | |

| Storage Class | 11 - Combustible Solids |

Melting Point Analysis: A Critical Parameter for Purity and Identification

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, melting occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, accurate melting point determination is an indispensable tool for assessing the purity and verifying the identity of a synthesized compound.

Reported Melting Point Data

As of this writing, a specific, experimentally verified melting point for this compound is not prominently available in public chemical databases or peer-reviewed literature found in the search results. Sigma-Aldrich, a major supplier, notes that it does not collect analytical data for this specific product and that the buyer is responsible for confirming its identity and purity.

Comparative Analysis with Structurally Related Compounds

In the absence of direct data, a reasoned estimation can be made by examining the melting points of structurally analogous pyrazole derivatives. This comparative approach provides a valuable reference range for experimental work.

| Compound | Structural Difference from Target | Melting Point (°C) | Source |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl instead of p-tolyl; Chloro at C5 | 145 - 148 °C | [8] |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl instead of p-tolyl; 4-methylphenoxy at C5 | 47 - 49 °C (320-322 K) | [9] |

Expert Analysis: The significant variation in melting points between these related structures highlights the profound impact of substituents on crystal lattice energy and intermolecular forces. The presence of a chloro group in the first analogue likely facilitates stronger intermolecular interactions compared to the bulkier and more flexible methylphenoxy group in the second, leading to a much higher melting point. The target compound, lacking a substituent at the 5-position, will have its melting point primarily influenced by the packing efficiency of the p-tolyl and pyrazole rings.

Experimental Protocol: Standard Operating Procedure for Melting Point Determination

This section provides a detailed, field-proven methodology for accurately determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Principle

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]

Required Materials

-

Sample of this compound

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (or a watch glass and spatula for crushing)

-

Safety glasses

Step-by-Step Methodology

-

Sample Preparation (The Dry & Fine Rule):

-

Causality: The sample must be completely dry, as moisture can depress the melting point. It must also be finely powdered to ensure uniform packing and efficient heat transfer.[11]

-

Action: Place a small amount of the compound on a clean, dry watch glass. Use a spatula to crush the solid into a fine powder.

-

-

Capillary Tube Packing (The Compact & Small Rule):

-

Causality: A loosely packed sample will heat unevenly, leading to a broad and inaccurate melting range. Using too much sample makes it difficult to determine the precise point of complete melting.[7]

-

Action: Invert a capillary tube and press the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.[12] Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.

-

-

Initial Rapid Determination (The Scouting Run):

-

Causality: To save time, a preliminary, rapid heating is performed to find the approximate melting point. This allows the subsequent, accurate determinations to be performed more efficiently.

-

Action: Place the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Record the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.

-

-

Accurate Determination (The Slow & Steady Rule):

-

Causality: The most critical step for accuracy. Heating must be slow (1-2°C per minute) near the melting point to allow the temperature of the sample and the thermometer to equilibrate, ensuring a precise reading.[7]

-

Action: Prepare a fresh capillary tube with the sample. Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point found in the scouting run. Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

-

-

Observation and Recording (The T1 and T2 Rule):

-

Causality: The melting range provides more information than a single point. A sharp range indicates high purity, while a broad range suggests the presence of impurities.

-

Action: Observe the sample closely through the magnifying lens.

-

Record T1 : The temperature when the first visible drop of liquid appears.

-

Record T2 : The temperature when the last crystal of the solid just dissolves into liquid.

-

-

The melting point is reported as the range T1 - T2.

-

-

Validation (The Repeatability Rule):

-

Causality: Scientific integrity requires reproducible results. A second or third determination ensures the observed melting point is consistent and not an artifact of procedural error.

-

Action: Repeat steps 4 and 5 with a fresh sample until you obtain two consistent values. Never remelt a previously melted sample, as decomposition may have occurred.[7]

-

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Summary and Conclusion

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from a source discussing organic laboratory techniques.

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link].[7]

-

Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from a source detailing the synthesis and biological importance of pyrazole derivatives.[1]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link].[13]

-

IgMin Publications Inc. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from a PDF document discussing the synthesis and characterization of pyrazole compounds.[14]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link].[11]

-

MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link].[15]

-

Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Retrieved from a document outlining the purpose and theory of melting point determination.[10]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link].[12]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link].[2]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link].[9]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from a source describing the synthesis of pyrazole-4-carboxaldehyde derivatives.[3]

-

ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link].[16]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from the product page noting the lack of collected analytical data.

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link].[5]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link].[4]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from a product specification page.[6]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jocpr.com [jocpr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 9. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 15. mdpi.com [mdpi.com]

- 16. epubl.ktu.edu [epubl.ktu.edu]

Safety Data Sheet (SDS) for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Safe Handling and Application of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights and a self-validating system of laboratory practices. The information herein is synthesized from available data on analogous chemical structures and established best practices in chemical synthesis.

Acknowledging the "As-Is" Nature of Specialized Research Chemicals

It is crucial to note that this compound is often supplied to early discovery researchers as a unique chemical entity. A prominent supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and it is sold "as-is". This places the onus on the buyer to confirm the product's identity and purity. All sales are often final, and the product is provided without warranties of merchantability or fitness for a particular purpose. This underscores the importance of the receiving laboratory conducting its own analytical verification, such as NMR or mass spectrometry, before proceeding with any experimental work.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

-

Serious Eye Irritation: Causes serious eye irritation (H319)[1].

-

Respiratory Irritation: May cause respiratory irritation (H335)[1][2].

These hazards are typical for reactive carbonyl compounds and heterocyclic structures. The aldehyde functional group can react with biological nucleophiles, leading to irritation, while the solid, potentially dusty nature of the compound necessitates precautions against inhalation.

Table 1: Inferred Hazard Profile for this compound

| Hazard Statement | GHS Classification | Rationale and Key Considerations |

| H315 | Skin Irritant, Category 2 | Based on data for analogous pyrazole aldehydes[1][2]. Prolonged or repeated contact should be avoided. |

| H319 | Eye Irritant, Category 2A | Direct contact with eyes can cause significant irritation[1]. |

| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust may irritate the respiratory tract[1][2]. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls. For a compound with the inferred hazards of this compound, a multi-layered approach is essential.

Primary Engineering Controls

All manipulations of solid this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation[1]. The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. For procedures with a high likelihood of generating dust, such as weighing or transferring the solid, additional local exhaust ventilation may be necessary.

Personal Protective Equipment (PPE) as the Last Line of Defense

The appropriate selection and use of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required[3][4]. A face shield should be worn in addition to goggles when there is a splash hazard.

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure[3][4]. Given the nature of the compound, nitrile gloves are a suitable choice. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[3][4].

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3][4].

Caption: Mandatory PPE and engineering control workflow for handling this compound.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling and Storage

Prudent handling and storage practices are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Storage: Store in a well-ventilated place and keep the container tightly closed[1][3]. The compound should be stored locked up[1][3]. Based on information for similar compounds, storage in a dry, cool environment is recommended[3]. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[3].

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[1][3]. Wash hands and any exposed skin thoroughly after handling[1][3]. Use only outdoors or in a well-ventilated area[1][3].

Spill Response and Disposal

In the event of a spill, trained personnel should handle the cleanup.

-

Spill Response: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal[3]. Avoid generating dust. Ensure adequate ventilation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant[3][5]. Do not let the product enter drains or waterways[1].

Sources

An In-depth Technical Guide to p-Tolyl Pyrazole Aldehyde Derivatives: Synthesis, Characterization, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of pharmacological activities, making them privileged scaffolds in drug discovery.[1][5][6][7] Among the vast landscape of pyrazole-based compounds, those incorporating a p-tolyl moiety and an aldehyde functional group have garnered significant attention. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning biological applications of p-tolyl pyrazole aldehyde derivatives, offering valuable insights for researchers and professionals in the field.

The strategic incorporation of a p-tolyl group can significantly influence the lipophilicity and steric profile of the pyrazole scaffold, potentially enhancing its interaction with biological targets. The aldehyde functionality, on the other hand, serves as a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological macromolecules. This unique combination of structural features has propelled the exploration of p-tolyl pyrazole aldehyde derivatives across various therapeutic areas.

Synthesis of p-Tolyl Pyrazole Aldehyde Derivatives

The construction of the p-tolyl pyrazole aldehyde core can be achieved through several synthetic strategies. The Vilsmeier-Haack reaction is a prominent and widely employed method for the direct formylation of activated aromatic and heteroaromatic compounds.[7][8][9][10] This reaction typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce an aldehyde group onto the pyrazole ring.

Another key synthetic approach involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[7][10] This classical method for pyrazole synthesis offers a high degree of flexibility in introducing the desired substituents, including the p-tolyl group, onto the pyrazole core. Subsequent functional group transformations can then be employed to install the aldehyde moiety.

Furthermore, multi-component reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems, including pyrazole derivatives.[11] These reactions allow for the construction of the target molecules in a single step from three or more starting materials, often with high yields and operational simplicity.

Experimental Protocol: Vilsmeier-Haack Formylation of a p-Tolyl Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a p-tolyl pyrazole aldehyde derivative via the Vilsmeier-Haack reaction.

Materials:

-

Substituted p-tolyl pyrazole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Crushed ice

-

Sodium bicarbonate (NaHCO3) solution

-

Appropriate solvent for recrystallization (e.g., ethanol, DMF)

Procedure:

-

Dissolve the substituted p-tolyl pyrazole (1 equivalent) in DMF.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (2-3 equivalents) to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified duration (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate.

-

Filter the precipitated solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent to obtain the purified p-tolyl pyrazole aldehyde derivative.[8]

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: A flowchart illustrating the key steps in the Vilsmeier-Haack formylation for synthesizing p-tolyl pyrazole aldehyde derivatives.

Characterization of p-Tolyl Pyrazole Aldehyde Derivatives

The structural elucidation and confirmation of the synthesized p-tolyl pyrazole aldehyde derivatives are crucial for ensuring their purity and identity. A combination of spectroscopic techniques is typically employed for this purpose.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the aldehyde carbonyl (C=O) stretching vibration are typically observed in the region of 1680-1715 cm⁻¹. Other important peaks include those for C=N stretching of the pyrazole ring and C-H stretching of the aromatic and methyl groups.[11][12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). Signals corresponding to the aromatic protons of the p-tolyl group and the pyrazole ring, as well as the methyl protons of the tolyl group, are also observed at their characteristic chemical shifts.[2][11][12][13][14] The ¹³C NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon around 185-200 ppm, in addition to signals for the aromatic and pyrazole ring carbons.[11][12][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.[2][12][13]

Biological Activities of p-Tolyl Pyrazole Aldehyde Derivatives

The unique structural features of p-tolyl pyrazole aldehyde derivatives have translated into a diverse range of promising biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of p-tolyl pyrazole derivatives against various cancer cell lines.[6][15][16][17] For instance, some derivatives have shown significant cytotoxic activity against human liver, breast, and colon carcinoma cell lines.[15] The mechanism of action often involves the induction of apoptosis, a programmed cell death pathway, and cell cycle arrest.[15] Molecular docking studies have suggested that these compounds can bind to and inhibit the activity of key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase.[16]

Table 1: Anticancer Activity of Selected p-Tolyl Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | Huh7 (Liver) | 1.6 | [15] |

| MCF7 (Breast) | 3.3 | [15] | |

| HCT116 (Colon) | 1.1 | [15] | |

| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | [16] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [6] |

| WM266.5 (Melanoma) | 0.45 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. p-Tolyl pyrazole aldehyde derivatives have demonstrated promising antibacterial and antifungal activities.[8][11][12][18] Certain derivatives have exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11][12] The minimum inhibitory concentration (MIC) values of some of these compounds have been found to be comparable or even lower than those of standard antimicrobial drugs.[12]

Diagram: General Structure of Antimicrobial p-Tolyl Pyrazole Derivatives

Caption: A generalized chemical structure highlighting the key components of antimicrobial p-tolyl pyrazole aldehyde derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases.[3][19] Pyrazole derivatives, including those with a p-tolyl substituent, have been investigated for their anti-inflammatory properties.[1][3][19][20][21] Some of these compounds have shown the ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[1] The anti-inflammatory effects of these derivatives have been demonstrated in various in vivo models, such as the carrageenan-induced paw edema assay.[19][20]

Conclusion and Future Perspectives

p-Tolyl pyrazole aldehyde derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. The synthetic methodologies for their preparation are well-established, allowing for the generation of diverse chemical libraries. The aldehyde functionality provides a convenient point for further structural modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity.

The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of these derivatives underscore their therapeutic potential. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the p-tolyl pyrazole aldehyde scaffold to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of p-tolyl pyrazole aldehyde derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.

References

- Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (URL: )

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: )

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. (URL: [Link])

- Pyrazoles as anticancer agents: Recent advances. (URL: )

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

- Current status of pyrazole and its biological activities. (URL: )

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

-

Pyrazoline derivatives as an anticancer activity. (URL: [Link])

-

(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: [Link])

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: )

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (URL: [Link])

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

-

Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives. (URL: [Link])

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate. (URL: [Link])

-

Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (URL: [Link])

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (URL: [Link])

-

A comprehensive review on different approaches for synthesis of pyrazole and its analogues with their diverse pharmacological applications. (URL: [Link])

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (URL: [Link])

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. sciensage.info [sciensage.info]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jpsionline.com [jpsionline.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. srrjournals.com [srrjournals.com]

- 17. ijcrt.org [ijcrt.org]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack Formylation for the Synthesis of Pyrazole Carbaldehydes: An In-depth Technical Guide

Introduction: The Significance of Pyrazole Carbaldehydes in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[2][3] Among the vast array of functionalized pyrazoles, pyrazole carbaldehydes, particularly pyrazole-4-carbaldehydes, stand out as exceptionally versatile synthetic intermediates.[2][4] The aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex heterocyclic systems and the introduction of diverse pharmacophores. This strategic importance has fueled the development of efficient and reliable methods for their synthesis, with the Vilsmeier-Haack reaction emerging as a paramount tool for this purpose.[5][6][7]

This technical guide provides an in-depth exploration of the Vilsmeier-Haack formylation for the synthesis of pyrazole carbaldehydes. Authored from the perspective of a senior application scientist, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the reaction's mechanistic underpinnings, practical considerations for experimental design, and the impact of substrate electronics on reaction outcomes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazole-based compounds.

The Vilsmeier-Haack Reaction: Mechanism and Application to Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, a halomethyleniminium salt, which is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃).[7][8]

Formation of the Vilsmeier Reagent

The initial step of the reaction is the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, the chloroiminium ion. This species is the key electrophile that drives the formylation process.

Diagram: Formation of the Vilsmeier Reagent

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heteroaromatic system, making it an excellent substrate for electrophilic aromatic substitution. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity in the Vilsmeier-Haack formylation.[9]

The mechanism proceeds via the electrophilic attack of the Vilsmeier reagent on the C4 position of the pyrazole ring to form a sigma complex. Subsequent deprotonation re-aromatizes the ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to afford the final pyrazole-4-carbaldehyde.

Diagram: Vilsmeier-Haack Formylation of a Pyrazole

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemmethod.com [chemmethod.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Characterization of Novel Schiff Bases Derived from 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry due to their relative ease of preparation and remarkable versatility.[1] Their applications are vast, spanning catalysis, material science, and, most notably, medicinal chemistry.[1][2] The imine bond is not merely a structural linker but an active pharmacophore, contributing to a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The pyrazole nucleus is a "privileged scaffold" in drug discovery. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key structural motif in numerous commercially available drugs, such as the anti-inflammatory agent Celecoxib.[6] The fusion of a pyrazole core with a Schiff base creates hybrid molecules that often exhibit synergistic or enhanced pharmacological activities.[5][7][8] These compounds are of significant interest for developing new therapeutic agents that can potentially target multiple biological pathways, for instance, acting as dual inhibitors of enzymes like DHFR and DNA gyrase.[9]

This application note provides a comprehensive guide to the synthesis of the crucial precursor, 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde , and its subsequent use in the synthesis of novel Schiff bases. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed experimental protocols, and outline the essential characterization techniques required to validate the products.

Synthesis of the Core Precursor: this compound

The most efficient and widely adopted method for introducing a formyl group at the C4 position of an N-substituted pyrazole is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic systems.[12][13]

The causality behind this choice is twofold:

-

Reactivity: The pyrazole ring is an electron-rich π-excessive system, making it susceptible to electrophilic substitution, primarily at the C4 position.[10]

-

Efficiency: The Vilsmeier-Haack reaction is a robust and high-yielding method for this specific transformation, providing direct access to the required pyrazole-4-carbaldehyde.[6][14]

The synthesis begins with the formation of a hydrazone from p-tolylhydrazine and a suitable ketone, which then undergoes cyclization and formylation in one pot under Vilsmeier-Haack conditions.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the pyrazole aldehyde precursor.

Protocol 1: Synthesis of this compound

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic iminium salt.

-

Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate hydrazone (e.g., acetone p-tolylhydrazone, 1 eq.) in DMF dropwise.

-

Heating: After the addition is complete, slowly raise the temperature and heat the reaction mixture at 60-70 °C for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This step is crucial for the precipitation of the product.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure carbaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [15] |

| Molecular Weight | 200.24 g/mol | [15] |

| Appearance | Solid | [15] |

| SMILES String | O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C | [15] |

| InChI Key | JFANPGNRHKUSOC-UHFFFAOYSA-N | [15] |

Table 1: Physicochemical Properties of the Aldehyde Precursor.

Synthesis of Pyrazole Schiff Bases

The core of this application note is the condensation reaction between the synthesized pyrazole aldehyde and various primary amines to form the target Schiff bases. This reaction is a nucleophilic addition-elimination process.

General Reaction Mechanism

The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step, which is the rate-determining step, eliminates a water molecule to form the stable imine bond.[16]

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: General Synthesis of a Pyrazole Schiff Base

This protocol describes a conventional method. For optimization, parameters like solvent and catalyst can be varied.

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or toluene (15-20 mL).[17][18][19]

-

Addition of Amine: To this solution, add an equimolar amount (1.0 eq.) of the desired primary aromatic or aliphatic amine.

-

Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture.[18] The acid facilitates the reaction by protonating the aldehyde, making it more susceptible to nucleophilic attack.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 2-8 hours. The reaction progress should be monitored by TLC. The removal of the water formed during the reaction drives the equilibrium towards the product side.[16] When using toluene, a Dean-Stark apparatus can be employed for azeotropic water removal.[17]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often crystallizes out directly from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, chloroform, or DMF).

| Amine Reactant (Example) | Solvent | Catalyst | Time (h) | Yield (%) |

| Aniline | Ethanol | Acetic Acid | 4 | >90 |

| 4-Chloroaniline | Ethanol | Acetic Acid | 5 | >85 |

| 2-Aminophenol | Methanol | None | 6 | >80 |

| 4-Aminoantipyrine | Toluene | Acetic Acid | 8 | >88 |

Table 2: Representative Reaction Conditions and Expected Yields for Schiff Base Synthesis.

Structural Characterization

Unambiguous characterization of the synthesized Schiff bases is critical. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final products.

-

¹H NMR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a singlet signal in the δ 8.5–10.0 ppm region, corresponding to the azomethine proton (-CH=N-).[20][3] Other expected signals include those for the pyrazole ring proton, aromatic protons from the tolyl and amine moieties, and methyl group protons.[20][8]

-

¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-C=N-) typically appearing in the δ 158–165 ppm range.[21] Signals for the aromatic and pyrazole carbons will also be present.[20]

-

FT-IR Spectroscopy: The IR spectrum provides key functional group information. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) is indicative of reaction completion. The appearance of a strong absorption band in the 1600–1640 cm⁻¹ region confirms the presence of the C=N (azomethine) bond.[1][21]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[22]

| Spectroscopic Technique | Key Feature / Signal Range | Rationale |

| ¹H NMR | Singlet, δ 8.5-10.0 ppm | Confirms the presence of the azomethine (-CH=N-) proton.[20][21] |

| ¹³C NMR | Signal, δ 158-165 ppm | Confirms the presence of the azomethine (-C=N-) carbon.[20][21] |

| FT-IR | Strong band, 1600-1640 cm⁻¹ | Characteristic stretching vibration of the imine (C=N) bond.[1] |

| Mass Spec | M⁺ or [M+H]⁺ peak | Corresponds to the molecular weight of the product.[22] |

Table 3: Summary of Key Spectroscopic Data for Characterization.

Applications and Future Scope

Schiff bases derived from pyrazole aldehydes are not merely synthetic curiosities; they are potent bioactive molecules. Research has shown that these compounds possess a wide range of pharmacological activities, making them attractive candidates for drug development.[20]

-

Antimicrobial and Antifungal Agents: The pyrazole and imine moieties are known to inhibit the growth of various bacterial and fungal strains.[23][24]

-

Anticancer Activity: Many pyrazole-based Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells.[20][3]

-

Enzyme Inhibition: These compounds have been investigated as inhibitors for enzymes implicated in diseases like diabetes (α-amylase, α-glucosidase) and Alzheimer's disease (acetylcholinesterase).[3]

-

Coordination Chemistry: The nitrogen atom of the imine group and the nitrogen atoms of the pyrazole ring make these compounds excellent chelating ligands for forming stable complexes with various metal ions.[7][25] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[8]

The protocols and data presented in this note provide a solid foundation for researchers to synthesize and characterize novel Schiff bases from this compound, paving the way for the exploration of their therapeutic potential.

References

-

Al-Ostoot, F.H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals. Available at: [Link]

-

TCR. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

-

Polshettiwar, S.A., et al. (n.d.). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

-

Various Authors. (2016). Suitable solvent for Schiff base reaction? ResearchGate. Available at: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

SSRN. (n.d.). "Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes". SSRN. Available at: [Link]

-

Eldehna, W.M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]

-

PMC. (n.d.). Synthesis and Spectroscopic Studies of New Schiff Bases. PMC. Available at: [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

-

Jetir.Org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Jetir.Org. Available at: [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

ACS Publications. (n.d.). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. Available at: [Link]

-

Sharma, A., & Shah, M. (n.d.). SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available at: [Link]

-

ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Two new schiff bases based on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Syntheses, crystal structures and properties. ResearchGate. Available at: [Link]

-